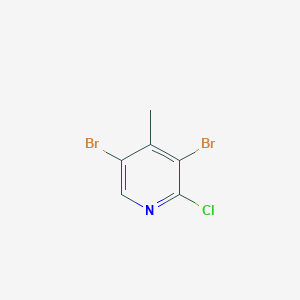

2-Chloro-3,5-dibromo-4-methylpyridine

説明

BenchChem offers high-quality 2-Chloro-3,5-dibromo-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,5-dibromo-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-2-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKZKCIYLRBYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649962 | |

| Record name | 3,5-Dibromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000017-92-4 | |

| Record name | 3,5-Dibromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,5-dibromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dibromo-4-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both chloro and bromo substituents, offers differential reactivity that can be strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical properties, predicted spectral characteristics, and chemical reactivity, with a focus on its applications in pharmaceutical and agrochemical research. The potent antimicrobial properties of this compound and its derivatives also make it a subject of interest in the development of new bioactive agents.[1]

Chemical Identity and Physical Properties

2-Chloro-3,5-dibromo-4-methylpyridine, also known as 2-Chloro-3,5-dibromo-4-picoline, is an off-white to yellow crystalline powder at room temperature.[1] It is essential to store this compound at temperatures between 0 and 8°C, preferably under an inert atmosphere, to ensure its stability.[1][2]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Structure of 2-Chloro-3,5-dibromo-4-methylpyridine

Table 1: Physical and Chemical Properties of 2-Chloro-3,5-dibromo-4-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 1000017-92-4 | [1][2] |

| Molecular Formula | C₆H₄Br₂ClN | [1] |

| Molecular Weight | 285.36 g/mol | [2] |

| Appearance | Off-white to yellow powder | [1] |

| Boiling Point | 285.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.992 g/cm³ (Predicted) | [2] |

| Flash Point | 126.2 ± 25.9 °C | [3] |

| Refractive Index | 1.607 | [3] |

| pKa | -2.21 ± 0.10 (Predicted) | [2] |

| Purity | ≥ 99% (GC) | [1] |

| Storage | 0-8 °C, under inert atmosphere | [1][2] |

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals: a singlet for the methyl group protons and a singlet for the aromatic proton on the pyridine ring.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.5 ppm.

-

Aromatic Proton (C6-H): A singlet is expected in the aromatic region, likely downfield around δ 8.0-8.5 ppm, due to the deshielding effects of the adjacent nitrogen and halogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | 150-155 | Attached to nitrogen and chlorine. |

| C3 | 125-130 | Attached to bromine. |

| C4 | 140-145 | Attached to the methyl group. |

| C5 | 120-125 | Attached to bromine. |

| C6 | 150-155 | Attached to nitrogen. |

| -CH₃ | 20-25 | Typical range for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-X (X = Cl, Br) bonds.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₃): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1550-1600 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

The mass spectrum, under electron ionization (EI), would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Chloro-3,5-dibromo-4-methylpyridine is dominated by the nature of its three halogen substituents on the electron-deficient pyridine ring. This differential reactivity provides a powerful tool for sequential and site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings.[4][5] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[4] This differential reactivity allows for selective functionalization at the 3- and 5-positions while leaving the 2-chloro substituent intact for subsequent transformations.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-Chloro-3,5-dibromo-4-methylpyridine (1.0 eq), the desired boronic acid (1.1-1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. In SNAr reactions, the C-Cl bond is generally more reactive than the C-Br bond.[4] This is because the more electronegative chlorine atom can better stabilize the negative charge in the intermediate Meisenheimer complex.[4] This allows for the selective displacement of the chloro group by a variety of nucleophiles (e.g., alkoxides, amines, thiols) while preserving the bromo substituents.

Applications in Drug Development and Agrochemicals

The versatility of 2-Chloro-3,5-dibromo-4-methylpyridine as a synthetic intermediate makes it a valuable compound in the development of new pharmaceuticals and agrochemicals.[1] The ability to introduce different functional groups at specific positions on the pyridine ring allows for the fine-tuning of the biological activity of the target molecules. Its inherent antimicrobial properties also make it and its derivatives interesting candidates for further investigation as active ingredients.[1]

Conclusion

2-Chloro-3,5-dibromo-4-methylpyridine is a key synthetic building block with a rich and versatile chemistry. The differential reactivity of its halogen substituents provides a strategic advantage in the design of complex synthetic routes. This guide has summarized its key physical properties and provided insights into its expected spectral characteristics and chemical reactivity, highlighting its potential for applications in medicinal chemistry and materials science. As with any reactive chemical, appropriate safety precautions should be taken during its handling and use in experimental procedures.

References

-

Chongqing Chemdad Co., Ltd. 2-Chloro-3,5-dibromo-4-methylpyridine. Available at: [Link]

-

ChemBK. 3,5-Dibromo-4-methylpyridine. Available at: [Link]

-

Pipzine Chemicals. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier. Available at: [Link]

- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available at: [Link]

-

PubChem. 2-Bromo-4-methylpyridine. Available at: [Link]

-

PubChem. 2-Chloro-4-methylpyridine. Available at: [Link]

Sources

A Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine (CAS: 1000017-92-4): Structure, Synthesis, and Applications in Advanced Chemical Synthesis

Introduction

In the fields of pharmaceutical and agrochemical development, the utility of halogenated heterocyclic compounds as versatile building blocks is well-established. Among these, 2-Chloro-3,5-dibromo-4-methylpyridine stands out as a pivotal intermediate. Its unique substitution pattern, featuring three distinct halogen atoms on a pyridine core, provides a rich platform for complex molecular engineering. The strategic placement of chloro and bromo groups allows for selective, stepwise functionalization, making it an invaluable precursor for creating novel therapeutic agents and high-performance agrochemicals.[1][2]

This guide provides an in-depth technical overview of 2-Chloro-3,5-dibromo-4-methylpyridine, covering its fundamental chemical properties, a plausible and detailed synthetic protocol, and its functional applications. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's reactivity and potential.

Chemical Identity and Structure

The precise arrangement of substituents on the pyridine ring is fundamental to the compound's reactivity and utility.

Molecular Structure

The structure features a pyridine ring substituted at the 2-position with a chlorine atom, at the 3- and 5-positions with bromine atoms, and at the 4-position with a methyl group.

Caption: Chemical structure of 2-Chloro-3,5-dibromo-4-methylpyridine.

Chemical Formula and Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 3,5-dibromo-2-chloro-4-methylpyridine | [3] |

| Synonym | 2-Chloro-3,5-dibromo-4-picoline | [1][3] |

| CAS Number | 1000017-92-4 | [1][3][4][5] |

| Molecular Formula | C₆H₄Br₂ClN | [1][3][4] |

| Molecular Weight | 285.37 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=NC=C1Br)Cl)Br | [3] |

| InChIKey | PFKZKCIYLRBYBZ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical characteristics of a synthetic intermediate dictate its handling, storage, and reaction conditions.

| Property | Value | Significance & Insights |

| Appearance | Off-white to yellow powder | [1] |

| Purity | ≥ 99% (GC) available commercially | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| XLogP3-AA | 3.6 | [3] |

Synthesis and Mechanism

While multiple synthetic routes to halogenated pyridines exist, a robust and logical pathway is essential for producing 2-Chloro-3,5-dibromo-4-methylpyridine with high purity and yield. The following represents a chemically sound, multi-step synthesis designed for efficiency and regiochemical control.

Retrosynthetic Rationale and Strategy

The primary challenge in synthesizing polysubstituted pyridines is controlling the position of incoming electrophiles. A common and effective strategy is to use a directing group, such as an amino group, which strongly activates the ring towards electrophilic substitution and can later be replaced.

Our proposed synthesis begins with commercially available 2-Amino-4-methylpyridine. The amino group at the C2 position directs electrophilic bromination to the C3 and C5 positions. Subsequently, the amino group is transformed into the target chloro group via a Sandmeyer-type reaction, a reliable method for introducing halogens onto an aromatic ring. This approach provides superior regiochemical control compared to direct halogenation of 4-methylpyridine.

Proposed Synthetic Workflow

The synthesis proceeds through two key transformations: electrophilic dibromination followed by diazotization and substitution.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure based on established chemical transformations for this class of compounds.[6][7]

Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine (Intermediate)

-

Vessel Preparation: To a 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-Amino-4-methylpyridine (54.0 g, 0.5 mol).

-

Dissolution: Add glacial acetic acid (400 mL) and stir until the starting material is fully dissolved. Cool the mixture to 10-15 °C in an ice-water bath.

-

Bromination: Slowly add bromine (167.8 g, 1.05 mol) dropwise via the dropping funnel over 2-3 hours. Maintain the internal temperature below 20 °C throughout the addition. Causality Note: Slow, cooled addition is critical to prevent runaway reactions and minimize the formation of over-brominated byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (1.5 kg). Neutralize the solution by slowly adding a 50% aqueous solution of sodium hydroxide (NaOH) until the pH reaches 8-9, keeping the temperature below 25 °C.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 200 mL), and dried under vacuum at 50 °C to yield 2-Amino-3,5-dibromo-4-methylpyridine as a solid.

Step 2: Synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine (Final Product)

-

Diazotization: In a 1L beaker, prepare a solution of sodium nitrite (NaNO₂) (38.0 g, 0.55 mol) in water (100 mL).

-

Acidic Suspension: In a separate 2L, three-necked flask, suspend the dried intermediate from Step 1 (133.0 g, 0.5 mol) in concentrated hydrochloric acid (500 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

-

Diazo Salt Formation: Add the chilled sodium nitrite solution dropwise to the acidic suspension, maintaining the temperature strictly between 0-5 °C. Trustworthiness Note: Maintaining this low temperature is paramount for the stability of the intermediate diazonium salt. Stir for an additional 1 hour at this temperature after the addition is complete.

-

Substitution: In a separate 2L flask, dissolve copper(I) chloride (CuCl) (5.0 g, 0.05 mol) in concentrated hydrochloric acid (100 mL). Warm this solution to 60-70 °C.

-

Reaction: Slowly and carefully add the cold diazonium salt solution to the hot CuCl solution. Vigorous evolution of nitrogen gas will occur. Causality Note: The CuCl catalyzes the displacement of the diazonium group with chloride.

-

Completion and Isolation: After the gas evolution ceases, stir the mixture at 70 °C for 1 hour, then cool to room temperature. Extract the product with dichloromethane (3 x 300 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol or column chromatography to yield 2-Chloro-3,5-dibromo-4-methylpyridine.

Applications in Drug Development and Agrochemicals

Role as a Versatile Synthetic Intermediate

The primary value of 2-Chloro-3,5-dibromo-4-methylpyridine lies in the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[8] This reactivity difference is a powerful tool for medicinal chemists, enabling a modular and controlled approach to building molecular complexity.

A typical strategy involves:

-

Selective Coupling at C-Br: First, perform a cross-coupling reaction at one or both of the more reactive C-Br positions (C3 or C5) under milder conditions.

-

Subsequent Coupling at C-Cl: Then, under more forcing conditions or with specialized catalyst systems, functionalize the less reactive C-Cl position at C2.[8]

This stepwise approach allows for the creation of diverse libraries of compounds from a single, advanced intermediate, accelerating the discovery of new lead compounds. The compound is a key building block for synthesizing APIs that require a halogenated pyridine structure.[9]

Workflow: Integration into a Drug Discovery Cascade

The intermediate fits seamlessly into the early stages of a typical drug discovery pipeline.

Caption: Role of the intermediate in a drug discovery workflow.

Applications in Agrochemicals

In the agrochemical sector, the compound's potent antimicrobial properties make it a valuable ingredient in advanced pesticide and herbicide formulations.[1] Its structure serves as a precursor for active ingredients designed to protect crops with high efficacy and improved environmental profiles.[1][2] The stability and reliability of this intermediate contribute to its value in creating robust crop protection solutions.[1]

Conclusion

2-Chloro-3,5-dibromo-4-methylpyridine is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure, predictable reactivity, and versatile nature make it an indispensable intermediate for researchers and developers. The ability to perform selective, stepwise modifications provides a reliable pathway to novel molecules with significant potential as pharmaceuticals and agrochemicals. Understanding the synthesis and strategic application of this compound is key to unlocking new possibilities in drug discovery and crop science.

References

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

-

2,5-Dibromo-4-methylpyridine: Essential for Pharmaceutical & Agrochemical Innovation. [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

-

2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier - Pipzine Chemicals. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-3,5-dibromo-4-methylpyridine | 1000017-92-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. innospk.com [innospk.com]

Introduction: The Emergence of a Privileged Scaffold

An In-depth Technical Guide to 2-Chloro-3,5-dibromo-4-picoline: A Strategic Building Block in Modern Drug Discovery

In the landscape of contemporary drug discovery, particularly within the burgeoning field of targeted protein degradation, the demand for precisely functionalized heterocyclic building blocks has never been greater. 2-Chloro-3,5-dibromo-4-picoline (also known as 3,5-dibromo-2-chloro-4-methylpyridine) has emerged as a compound of significant interest for researchers and medicinal chemists. Its strategic arrangement of three distinct halogen atoms on a pyridine core offers a platform for sequential, site-selective chemical modifications, enabling the efficient construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dibromo-4-picoline, from its fundamental properties and synthesis to its analytical validation and strategic application. The content herein is curated for professionals in pharmaceutical research and development, offering field-proven insights into harnessing this reagent's full potential.

Core Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of reproducible science. The fundamental properties of 2-Chloro-3,5-dibromo-4-picoline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000017-92-4 | [1][2][3][4] |

| IUPAC Name | 3,5-dibromo-2-chloro-4-methylpyridine | [2] |

| Molecular Formula | C₆H₄Br₂ClN | [1][2][3][4] |

| Molecular Weight | 285.36 g/mol | [1][2][4] |

| Canonical SMILES | CC1=C(C(=NC=C1Br)Cl)Br | [2] |

| InChI Key | PFKZKCIYLRBYBZ-UHFFFAOYSA-N | [2] |

| Boiling Point | 285.1±35.0 °C (Predicted) | [4] |

| Density | 1.992 g/cm³ (Predicted) | [4] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

The Chemist's Perspective: A Profile on Reactivity and Strategic Value

The primary value of 2-Chloro-3,5-dibromo-4-picoline lies in the differential reactivity of its halogen substituents. The carbon-halogen bond strengths and their susceptibility to different reaction classes allow for a programmed, stepwise elaboration of the molecule. This is a critical advantage in multi-step syntheses where protecting groups can be avoided, leading to improved atom economy and reduced step counts.

-

Palladium-Catalyzed Cross-Coupling: The reactivity of halogens in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) generally follows the trend I > Br > Cl.[5] This principle dictates that the two bromine atoms on the picoline ring are significantly more reactive than the chlorine atom. This allows for selective coupling at the C3 and C5 positions while leaving the C2 chloro-substituent intact for subsequent transformations.

-

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the trend is often reversed, with reactivity being F > Cl > Br > I.[5] The rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. Therefore, the C2 chloro position is more susceptible to displacement by strong nucleophiles compared to the bromo positions, especially after the electronic nature of the ring has been modified by initial cross-coupling reactions.

This orthogonal reactivity profile makes the compound a quintessential building block for constructing molecules with three different points of diversity, such as PROTACs (Proteolysis Targeting Chimeras), which require the assembly of a target-binding ligand, an E3 ligase-binding ligand, and a linker.

Caption: Orthogonal reactivity of 2-Chloro-3,5-dibromo-4-picoline.

Proposed Synthesis Protocol

While numerous methods exist for halogenating pyridine rings, a robust and logical pathway to 2-Chloro-3,5-dibromo-4-picoline can be constructed from the readily available 2-amino-4-picoline. This multi-step process leverages established, high-yielding transformations.

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 2-Chloro-4-picoline via Sandmeyer Reaction

This procedure is adapted from established methods for converting 2-aminopyridines to 2-chloropyridines.[6] The causality behind this choice is the high regioselectivity and yield of the Sandmeyer reaction for this class of transformation.

-

Equipment: Jacketed glass reactor, mechanical stirrer, thermometer, addition funnel.

-

Reagents: 2-amino-4-picoline, concentrated sulfuric acid, sodium nitrite (NaNO₂), copper(I) chloride (CuCl), concentrated hydrochloric acid (HCl).

-

Procedure:

-

In a well-ventilated fume hood, charge the reactor with a solution of concentrated sulfuric acid in water under cooling (ice/salt bath) to maintain an internal temperature below 10°C.

-

Slowly add 2-amino-4-picoline (1.0 eq) to the cold acid solution while stirring vigorously. Maintain the temperature below 10°C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the reactor via the addition funnel, ensuring the internal temperature does not exceed 5°C. The formation of the diazonium salt is exothermic and requires careful control.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

-

In a separate reaction vessel, prepare a solution of CuCl (catalytic amount) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl/HCl mixture. Vigorous nitrogen gas evolution will occur. Control the addition rate to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully basify the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-picoline.[7]

-

Step 2: Dibromination of 2-Chloro-4-picoline

The electron-donating methyl group and the ring-activating nature of the pyridine nitrogen direct electrophilic substitution primarily to the 3 and 5 positions. The use of a strong brominating agent is necessary to overcome the deactivating effect of the chloro-substituent.

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

-

Reagents: 2-chloro-4-picoline, N-Bromosuccinimide (NBS) or Bromine (Br₂), fuming sulfuric acid (oleum) or concentrated sulfuric acid.

-

Procedure:

-

Charge the flask with 2-chloro-4-picoline (1.0 eq) and oleum. Cool the mixture in an ice bath.

-

Slowly and portion-wise, add NBS (2.2 eq) to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure 2-Chloro-3,5-dibromo-4-picoline.

-

Analytical Characterization and Quality Control

A multi-technique approach is mandatory to ensure the purity and structural integrity of the final compound, a self-validating system essential for its use in drug development workflows.[8]

High-Performance Liquid Chromatography (HPLC-UV)

-

Purpose: To determine the purity of the final compound and quantify non-volatile impurities.

-

Protocol:

-

Instrument: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

-

Acceptance Criteria: Purity ≥95% by peak area percentage.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To identify and quantify volatile impurities and confirm the mass of the product.

-

Protocol:

-

Instrument: Agilent 7890B GC with 5977A MSD or equivalent.[8]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Carrier Gas: Helium at 1.0 mL/min.[8]

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.[8]

-

Ionization: Electron Ionization (EI) at 70 eV.[8]

-

Mass Range: 50-350 amu.

-

Expected Result: A major peak corresponding to the product with a molecular ion cluster characteristic of a compound containing two bromine atoms and one chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structural confirmation.

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum would show two singlets. One aromatic proton signal in the downfield region (δ 8.0-8.5 ppm) and one methyl proton signal (δ 2.4-2.7 ppm). The simplicity of the spectrum is a key indicator of the 2,3,5-substitution pattern.

-

¹³C NMR (100 MHz, CDCl₃): Six distinct carbon signals are expected, including the methyl carbon, five aromatic carbons (two brominated, one chlorinated, two protonated).

Safety, Handling, and Storage

Based on data from structurally related halogenated pyridines, 2-Chloro-3,5-dibromo-4-picoline must be handled as a hazardous substance.[9][10][11]

-

GHS Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[12]

-

Skin Protection: Chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.[12]

-

Respiratory Protection: All handling of solids and solutions must be performed in a certified chemical fume hood.[12]

-

-

Handling Procedures:

-

Storage:

-

Spill & Disposal:

-

In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite).[12]

-

Dispose of waste in a designated hazardous waste container in accordance with local, state, and federal regulations.

-

Application Workflow: Synthesis of a Hypothetical PROTAC

The utility of this building block is best illustrated in a synthetic workflow for a complex molecule. Below is a hypothetical scheme for assembling a PROTAC, where the picoline serves as the central scaffold.

Caption: Hypothetical PROTAC synthesis using the picoline scaffold.

-

Step 1: Attaching the E3 Ligase Ligand. A Suzuki coupling is performed using the boronic acid derivative of an E3 ligase binder (e.g., for VHL or Cereblon). The higher reactivity of the C-Br bond allows this reaction to proceed selectively at either the C3 or C5 position, leaving the C2-Cl bond untouched.

-

Step 2: Introducing the Linker. A second cross-coupling, such as a Sonogashira reaction with a terminal alkyne-functionalized linker, is performed at the remaining C-Br position. Palladium catalysts and conditions can be fine-tuned to achieve this second selective coupling.

-

Step 3: Connecting the Target-Binding Ligand. The final piece, a ligand for the protein of interest (POI) functionalized with a nucleophile (e.g., an amine or thiol), is attached via Nucleophilic Aromatic Substitution at the C2-Cl position. This step typically requires heat or a strong base to proceed efficiently.

This stepwise, regioselective approach demonstrates the profound utility of 2-Chloro-3,5-dibromo-4-picoline, enabling the modular and efficient construction of highly complex and valuable molecules for drug discovery.

References

- Google Patents. (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2017). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]

-

Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Cynor Laboratories. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

-

PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-chloro-3-bromo-5-hydroxymethylpyridine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-3,5-dibromo-4-methylpyridine. Retrieved from [Link]

-

Alkali Metals. (n.d.). 2-Chloro-4-Methylpyridine Manufacturers & Suppliers. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-3,5-dibromo-4-methylpyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3,5-dibromo-4-methylpyridine, a halogenated pyridine derivative of significant interest in the chemical, pharmaceutical, and agrochemical industries. With a molecular weight of 285.37 g/mol , this compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a chlorine atom and two bromine atoms on the 4-methylpyridine core, imparts specific reactivity that is highly valued in the development of novel therapeutic agents and crop protection solutions. This document delves into the physicochemical properties, synthesis methodologies, key applications, and safety considerations of 2-Chloro-3,5-dibromo-4-methylpyridine, offering a critical resource for professionals in research and development.

Introduction

2-Chloro-3,5-dibromo-4-methylpyridine, also known by its synonym 2-Chloro-3,5-dibromo-4-picoline, is a key building block in modern organic synthesis.[1] The strategic placement of three halogen atoms on the pyridine ring provides multiple reactive sites for functionalization, making it an invaluable precursor for creating diverse molecular architectures. The presence of both bromine and chlorine atoms allows for selective reactions, such as palladium-catalyzed cross-coupling at the more reactive C-Br bonds, while the chlorine can be targeted in subsequent transformations. This guide will explore the fundamental characteristics and practical applications of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-3,5-dibromo-4-methylpyridine is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂ClN | [1] |

| Molecular Weight | 285.37 g/mol | [1] |

| CAS Number | 1000017-92-4 | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Boiling Point | 285.1°C at 760 mmHg |

The compound's structure, featuring a substituted pyridine ring, is depicted in the following diagram:

Caption: Molecular Structure of 2-Chloro-3,5-dibromo-4-methylpyridine

Synthesis of 2-Chloro-3,5-dibromo-4-methylpyridine

The following is a representative, adapted experimental protocol for the synthesis of a di-brominated pyridine derivative, which illustrates the key transformations that would be involved.

Adapted Experimental Protocol: Synthesis via Diazotization and Bromination

This protocol is adapted from established methods for the synthesis of brominated pyridines from their amino precursors, such as the Sandmeyer-type reaction.[2]

Materials:

-

2-Amino-4-methylpyridine

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite

-

Sodium hydroxide solution (20%)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization: In a reaction vessel equipped for cooling, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid. Cool the mixture to between -20°C and -15°C.

-

Bromination: Slowly add bromine dropwise to the reaction mixture while maintaining the low temperature. Stir the mixture for several hours at this temperature.

-

Formation of the Diazonium Salt: Prepare an aqueous solution of sodium nitrite and add it in portions to the reaction mixture, ensuring the temperature is kept low.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature over a period of several hours.

-

Work-up: Cool the mixture and carefully neutralize it with a 20% sodium hydroxide solution to an alkaline pH.

-

Extraction: Extract the product from the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.

Caption: General Synthetic Workflow

Applications in Research and Development

The utility of 2-Chloro-3,5-dibromo-4-methylpyridine as a chemical intermediate is primarily driven by its application in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors.

Pharmaceutical Development

In medicinal chemistry, the halogenated pyridine scaffold is a common feature in many biologically active molecules. 2-Chloro-3,5-dibromo-4-methylpyridine serves as a versatile starting material for the synthesis of pharmaceutical intermediates.[1] The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the introduction of a wide variety of substituents to build complex molecular architectures with potential therapeutic activities.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals.[1] It is used in the synthesis of novel pesticides, herbicides, and fungicides. The antimicrobial properties of some pyridine derivatives make them effective agents for crop protection.[1] The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of the biological activity and physical properties of the resulting agrochemical, leading to more effective and environmentally benign products.

Health and Safety Considerations

As with any chemical compound, proper handling and safety precautions are paramount when working with 2-Chloro-3,5-dibromo-4-methylpyridine. While a specific safety data sheet (SDS) for this compound was not found in the search results, information from related halogenated pyridines provides a strong basis for safe handling procedures.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

Conclusion

2-Chloro-3,5-dibromo-4-methylpyridine is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, with multiple reactive halogen substituents, provides a powerful platform for the synthesis of complex and novel organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and safety precautions is essential for its effective and safe utilization in research and development. This technical guide serves as a foundational resource for scientists and professionals working with this important compound, enabling further innovation in drug discovery and crop protection.

References

Sources

Safety and handling of 2-Chloro-3,5-dibromo-4-methylpyridine

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3,5-dibromo-4-methylpyridine

Authored by a Senior Application Scientist

Foreword: 2-Chloro-3,5-dibromo-4-methylpyridine (CAS No. 1000017-92-4) is a halogenated pyridine derivative with significant utility as a building block in the synthesis of complex organic molecules.[1] Its applications span across agricultural chemistry, where it serves as a precursor for pesticides, and pharmaceutical development, where its unique structure is leveraged for creating novel therapeutic agents.[2] However, the very reactivity that makes this compound valuable also necessitates a rigorous and informed approach to its handling and safety. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive framework for managing the risks associated with this compound, ensuring both personal safety and experimental integrity.

Core Hazard Identification and GHS Classification

Due to the presence of multiple halogen substituents on a pyridine ring, 2-Chloro-3,5-dibromo-4-methylpyridine must be treated as a substance with significant potential for toxicity and irritation. The Globally Harmonized System (GHS) classification, derived from data on the compound and structurally similar molecules, underscores the need for stringent safety protocols.[3][4][5][6][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

Summary of Primary Hazards:

-

Acute Toxicity: The compound is presumed to be toxic via all primary routes of exposure: ingestion, skin contact, and inhalation.[3][6] This is a critical consideration, as even minor exposures could lead to significant adverse health effects.

-

Severe Eye Damage: Direct contact poses a high risk of causing serious, potentially irreversible, eye damage.[5][6]

-

Skin and Respiratory Irritation: The compound is a known skin irritant and can cause irritation to the respiratory tract if dust or vapors are inhaled.[4][7]

Toxicological Profile: A Precautionary Approach

Specific toxicological data for 2-Chloro-3,5-dibromo-4-methylpyridine is not widely available. Therefore, a precautionary principle is essential, informed by data from related compounds. For instance, the oral LD50 in rats for the parent compound, 4-methylpyridine, is 440 mg/kg. The extensive halogenation in 2-Chloro-3,5-dibromo-4-methylpyridine is expected to significantly increase its toxicity. All handling procedures should reflect this assumption of high toxicity.

| Endpoint | Value | Basis for Assessment |

| Acute Oral Toxicity (LD50) | Presumed < 300 mg/kg (Rat) | Extrapolation from less-halogenated pyridines and GHS Category 3 classification.[3][6] |

| Carcinogenicity | No data available | No component is listed as a carcinogen by IARC, NTP, or OSHA for related compounds. |

| Mutagenicity | No data available | Assume potential for mutagenicity until proven otherwise and handle accordingly. |

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered system of controls designed to minimize exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work involving the handling of solid 2-Chloro-3,5-dibromo-4-methylpyridine or its solutions must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable and serves to contain dust and vapors at the source.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.

-

Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[8][10] Their locations should be clearly marked and kept unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is mandatory for all personnel handling this compound.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face | Tight-fitting, splash-proof safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles during procedures with a high splash risk.[4][5][8] | Protects against airborne dust particles and liquid splashes, preventing severe eye damage. |

| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[8] | Inspect gloves for tears or pinholes before each use. Remove and dispose of contaminated gloves immediately, washing hands thoroughly afterward.[8][11] |

| Body | Flame-resistant laboratory coat. For large-scale operations, a chemically resistant apron or coveralls may be required.[8] | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is any potential for dust generation (e.g., weighing, scraping) or aerosolization.[4][8] | Prevents inhalation of the toxic compound. All respirator use must be in accordance with a formal respiratory protection program. |

Standard Operating Procedures: From Storage to Disposal

A systematic workflow is crucial for minimizing risk. The following sections outline key procedural steps, grounded in established safety practices.

Chemical Storage

-

Container: Keep the compound in its original, tightly sealed container.[9][12]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals. The storage area should be secured and accessible only to authorized personnel.[5][6]

-

Compatibility: Segregate from incompatible materials, particularly strong oxidizing agents.[13][14]

Risk Assessment and Workflow Visualization

Before any experiment, a formal risk assessment must be conducted. The following workflow illustrates the logical steps involved in this process.

Caption: Logical workflow for risk assessment before handling hazardous chemicals.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a self-validating system for safely handling the solid compound.

-

Preparation (Pre-Operation):

-

Verify Controls: Confirm the chemical fume hood is operational (check airflow monitor). Ensure the work area (sash down) is clean and uncluttered.[8]

-

Assemble Materials: Place all necessary equipment (spatula, weigh paper/boat, receiving flask with a cap, solvent, waste container) inside the fume hood before retrieving the compound. This minimizes traffic in and out of the hood.

-

Don PPE: Put on all required PPE as specified in Section 3.2.

-

-

Execution (Handling):

-

Retrieve Compound: Bring the sealed container of 2-Chloro-3,5-dibromo-4-methylpyridine into the fume hood.

-

Weighing: Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as scraping the container.[8]

-

Transfer: Carefully transfer the weighed solid into the designated receiving flask.

-

Seal: Immediately and securely close the primary compound container and the receiving flask.

-

Dissolution: If preparing a solution, add the solvent to the sealed flask via a syringe through a septum or by briefly opening the cap within the hood. Agitate as needed.

-

-

Decontamination (Post-Operation):

-

Clean Workspace: Wipe down the balance and the work surface inside the fume hood with an appropriate solvent and absorbent pads.

-

Dispose of Waste: Place all contaminated disposable items (weigh boat, gloves, wipes) into a designated hazardous waste container located inside the hood.[13]

-

Remove PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[5][12]

-

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

| Scenario | Immediate Action |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][15] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15] |

| Small Spill | Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[15] Avoid creating dust. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[12][15] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products (e.g., NOx, CO, HCl, HBr).[4][9] |

Disposal Considerations

All waste containing 2-Chloro-3,5-dibromo-4-methylpyridine, including empty containers, must be treated as hazardous waste.

-

Classification: Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[12][13]

-

Containers: Use designated, sealed, and clearly labeled containers for chemical waste. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety department.

-

Contaminated Materials: Uncleaned containers and contaminated labware must be handled and disposed of as if they were the product itself.

References

-

PubChem. 2-Bromo-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2-chloro-5-methyl-pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-3-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Autechaux Industries. Exploring the Synthesis and Properties of 2,5-Dibromo-4-methylpyridine. (2025-11-11). [Link]

-

Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. [Link]

Sources

- 1. 2-Chloro-3,5-dibromo-4-methylpyridine | 1000017-92-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 12. fishersci.pt [fishersci.pt]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

Navigating the Crucial Terrain of Solubility: A Technical Guide to 2-Chloro-3,5-dibromo-4-methylpyridine for Researchers and Drug Development Professionals

Introduction: The Unseen Hurdle in Chemical Innovation

Physicochemical Properties of 2-Chloro-3,5-dibromo-4-methylpyridine

A thorough understanding of a compound's physicochemical properties is the bedrock upon which solubility studies are built. These parameters offer initial clues into how the molecule will behave in various solvent systems.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₄Br₂ClN | Chem-Impex[1] |

| Molecular Weight | 285.37 g/mol | Chem-Impex[1] |

| Appearance | Off-white to yellow color powder | Chem-Impex[1] |

| CAS Number | 1000017-92-4 | Chem-Impex[1] |

| Predicted Boiling Point | 285.1±35.0 °C | Chongqing Chemdad Co., Ltd[2] |

| Predicted pKa | -2.21±0.10 | Chongqing Chemdad Co., Ltd[2] |

| Storage Conditions | Store at 0-8 °C, under inert gas (nitrogen or Argon) at 2-8°C | Chem-Impex[1], Chongqing Chemdad Co., Ltd[2] |

Note: Predicted values are computational estimates and should be experimentally verified.

The presence of two bromine atoms and a chlorine atom on the pyridine ring suggests that 2-chloro-3,5-dibromo-4-methylpyridine is a relatively nonpolar and hydrophobic molecule. The pyridine nitrogen provides a site for potential protonation, and its pKa will be a critical determinant of its solubility in aqueous solutions of varying pH.

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

Before embarking on experimental determination, it is crucial to distinguish between two fundamental types of solubility: thermodynamic and kinetic.[1][3]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, under a given set of conditions (temperature, pressure). At this point, the rate of dissolution equals the rate of precipitation. This value is critical for understanding the long-term stability of a formulation.[4]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves. It is often determined in high-throughput screening settings where a compound, typically dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[4][5] The concentration at which precipitation first occurs is the kinetic solubility. While useful for rapid assessment, kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated, metastable state.[1][3]

For robust drug development and formulation, determining the thermodynamic solubility is paramount.

Factors Influencing the Solubility of 2-Chloro-3,5-dibromo-4-methylpyridine

The solubility of a crystalline solid like 2-chloro-3,5-dibromo-4-methylpyridine is governed by a complex interplay of factors:

-

Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal.[6][7][8][9][10] However, this relationship is not always linear and should be determined experimentally for the specific compound and solvent system.

-

Solvent Polarity: The principle of "like dissolves like" is a guiding tenet.[7][9] Given the halogenated pyridine structure, 2-chloro-3,5-dibromo-4-methylpyridine is expected to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents like water.

-

pH of the Medium: The pyridine nitrogen in 2-chloro-3,5-dibromo-4-methylpyridine can be protonated in acidic conditions. This ionization would significantly increase its aqueous solubility. Therefore, determining the pKa and measuring solubility at different pH values is essential.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal together must be overcome by the interactions with the solvent molecules for dissolution to occur.[8] Polymorphism, the existence of different crystal forms, can lead to different solubilities.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The gold standard for determining thermodynamic solubility is the Equilibrium Shake-Flask Method , as outlined in OECD Guideline 105.[2][11][12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2-chloro-3,5-dibromo-4-methylpyridine in a given solvent at a specified temperature.

Materials:

-

2-Chloro-3,5-dibromo-4-methylpyridine (high purity)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-chloro-3,5-dibromo-4-methylpyridine to a known volume of the solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of 2-chloro-3,5-dibromo-4-methylpyridine using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[14]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Determining pKa and pH-Dependent Solubility using Potentiometric Titration

For ionizable compounds like 2-chloro-3,5-dibromo-4-methylpyridine, solubility is highly dependent on pH. Potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility (solubility of the un-ionized form).[15][16][17]

The principle involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The point of inflection in the titration curve corresponds to the pKa. By performing titrations at different concentrations, one can also deduce the solubility limit.[15][16] This method is particularly advantageous as it can be automated for higher throughput.

Conclusion: Empowering Research through Foundational Data

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

FCT EMIS. (n.d.). Factors Affecting solubility curve. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 2). Factors Affecting Solubility. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloro-3,5-dibromo-4-methylpyridine. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Quora. (2021, March 13). How do crystal characteristics affect solubility? Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fctemis.org [fctemis.org]

- 8. quora.com [quora.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. filab.fr [filab.fr]

- 12. Water Solubility | Scymaris [scymaris.com]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Elucidation of 2-Chloro-3,5-dibromo-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2-Chloro-3,5-dibromo-4-methylpyridine (CAS No. 1000017-92-4). As a polysubstituted pyridine derivative, this compound holds significant interest in agrochemical and pharmaceutical research due to its potential as a versatile synthetic intermediate.[1] Its unique substitution pattern, featuring both chloro and bromo substituents alongside a methyl group, gives rise to a distinct spectroscopic fingerprint.[2] This guide is intended for researchers, scientists, and professionals in drug development, offering a predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Detailed, field-proven protocols for acquiring these spectra are also presented, ensuring a self-validating system for experimental work. The causality behind experimental choices and the interpretation of spectral data are explained to provide a deeper understanding of the structure-spectra relationship.

Introduction: The Structural Significance of 2-Chloro-3,5-dibromo-4-methylpyridine

2-Chloro-3,5-dibromo-4-methylpyridine is a halogenated heterocyclic compound with a molecular formula of C₆H₄Br₂ClN.[3] The pyridine ring, an essential scaffold in numerous biologically active molecules, is rendered electron-deficient by the nitrogen atom and further influenced by the electronic effects of its substituents. The presence of three halogen atoms (one chlorine and two bromine) and a methyl group at specific positions on the pyridine ring creates a unique electronic environment that dictates its reactivity and spectroscopic properties.

The selective reactivity offered by the different halogen atoms at distinct positions makes this compound a valuable precursor in the synthesis of more complex molecules.[2] A thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in subsequent reactions. This guide provides a foundational understanding of its expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Chloro-3,5-dibromo-4-methylpyridine, both ¹H and ¹³C NMR will provide unambiguous information about its atomic connectivity.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the single aromatic proton and the methyl group protons.

Rationale for Experimental Choices: A standard ¹H NMR experiment is typically performed in a deuterated solvent, such as deuterochloroform (CDCl₃), which is an excellent solvent for a wide range of organic compounds and has a well-defined residual solvent peak. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

Detailed Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3,5-dibromo-4-methylpyridine in about 0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ~7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-6 | ~8.0 - 8.5 | Singlet (s) | 1H |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

H-6 Proton: The single aromatic proton at the C-6 position is expected to appear as a singlet in the downfield region of the spectrum. Its deshielding is due to the electronegativity of the adjacent nitrogen atom and the overall electron-withdrawing nature of the halogenated pyridine ring. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C-4 position are chemically equivalent and are expected to resonate as a sharp singlet in the upfield region. The absence of neighboring protons leads to a singlet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum by removing C-H coupling, resulting in each unique carbon atom appearing as a singlet. The use of a solvent like CDCl₃ is also standard for ¹³C NMR.

Detailed Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Spectrometer Setup:

-

Tune the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

A sufficient number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the FID.

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent signal of CDCl₃ (δ ~77.16 ppm).

-

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~145 - 150 |

| C-5 | ~125 - 130 |

| C-6 | ~140 - 145 |

| -CH₃ | ~20 - 25 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the halogen substituents. The carbon atom attached to the chlorine (C-2) is expected to be significantly downfield. The carbons attached to the bromine atoms (C-3 and C-5) will also be deshielded. The quaternary carbon (C-4) attached to the methyl group will also appear in the aromatic region.

-

Methyl Carbon (-CH₃): The methyl carbon will resonate at a characteristic upfield chemical shift.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 2-Chloro-3,5-dibromo-4-methylpyridine, it will confirm the molecular weight and offer insights into its fragmentation patterns.

Rationale for Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that typically produces a clear molecular ion peak and a series of fragment ions, which can be used to deduce the structure of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound, as it is expected to be sufficiently volatile and thermally stable.

Detailed Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Setup:

-

GC:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak.

Predicted Mass Spectrum Data: